Cas no 585-71-7 ((1-Bromoethyl)benzene)
(1-Bromoethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- (1-Bromoethyl)benzene
- 1-(1-Bromoethyl)benzene
- 1-Bromo-1-phenylethane
- 1-Phenethyl bromide
- 1-phenyl ethyl bromide
- 1-Phenyl-1-bromoethane
- A-PHENYLETHYL BROMIDE
- alpha-Methylbenzyl bromide
- 1-Phenylethyl Bromide
- AKOS000121403
- (+/-)-1-phenylethyl bromide
- (.alpha.-Bromoethyl)benzene
- .alpha.-Phenethyl bromide
- (alpha-Bromoethyl)benzene
- .alpha.-Methylbenzyl bromide
- 1-bromoethyl-benzene
- (1-Bromoethyl)benzene, 97%
- methylbenzyl bromide
- (1-BROMOETHYL)BENZENE [HSDB]
- J-802000
- EINECS 209-560-2
- Benzene, (1-bromoethyl)-
- NS00043088
- Q27280714
- W-105384
- MFCD20621217
- NSC 8052
- A831930
- (l-bromoethyl)benzene
- HSDB 2736
- 1-bromoethyl benzene
- AMY25716
- SY048730
- Benzene, (1-bromoethyl)-, (R)-
- IG89OQ6Y85
- (1-bromo-ethyl)benzene
- (1-Bromoethyl)-benzene
- a-methylbenzyl bromide
- 585-71-7
- alpha-Phenylethyl bromide
- (+/-)-(1-bromoethyl)benzene
- Benzene-d5, (1-bromoethyl-1,2,2,2-d4)-
- UNII-IG89OQ6Y85
- (1-bromoethyl) benzene
- DTXSID70883448
- AKOS016039397
- (+/-)-1-BROMO-1-PHENYLETHANE
- (1-bromo-ethyl)-benzene
- AS-57511
- CCRIS 1779
- SY315910
- 1-PHENYLBROMOETHANE
- MFCD00000139
- B0592
- InChI=1/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H
- (-)-[(S)-1-Bromoethyl]benzene
- 38661-81-3
- F20928
- methyl benzyl bromide
- .alpha.-Phenylethyl bromide
- alpha-Phenethyl bromide
- EN300-21177
- NSC8052
- 1-bromoethylbenzene
- FT-0622117
- F2190-0254
- NSC-8052
- SCHEMBL1551
- DTXCID501022979
- (1S)-1-Bromoethyl benzene
- DB-053227
- Benzene, (1bromoethyl)
- 1Phenylethyl bromide
- alphaMethylbenzyl bromide
- alphaPhenylethyl bromide
- 1Phenyl1bromoethane
- (R)-(1-Bromoethyl)benzene
- 1Bromo1phenylethane
- 1Phenethyl bromide
- alphaPhenethyl bromide
- (alphaBromoethyl)benzene
-
- MDL: MFCD00000139
- Inchi: 1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3
- InChI Key: CRRUGYDDEMGVDY-UHFFFAOYSA-N
- SMILES: BrC(C)C1C=CC=CC=1
- BRN: 507210
Computed Properties
- Exact Mass: 183.98900
- Monoisotopic Mass: 183.989
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 74.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Transparent yellow to brown liquid
- Density: 1.356 g/mL at 25 °C(lit.)
- Melting Point: -65°C
- Boiling Point: 200°C(lit.)
- Flash Point: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
- Refractive Index: n20/D 1.56(lit.)
- Solubility: Soluble in alcohol, ether, and benzene.
- PSA: 0.00000
- LogP: 3.14250
- Sensitiveness: Moisture Sensitive
(1-Bromoethyl)benzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 3334
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S24/25
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:0-10°C
- Risk Phrases:R36/37/38
- Safety Term:S24/25
(1-Bromoethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B104540-100g |
(1-Bromoethyl)benzene |
585-71-7 | 97% | 100g |
¥1129.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B104540-25g |
(1-Bromoethyl)benzene |
585-71-7 | 97% | 25g |
¥359.90 | 2023-09-04 | |
| Ambeed | A687693-5g |
(1-Bromoethyl)benzene |
585-71-7 | 97% | 5g |
$33.0 | 2025-04-18 | |
| Ambeed | A687693-25g |
(1-Bromoethyl)benzene |
585-71-7 | 97% | 25g |
$43.0 | 2025-04-18 | |
| Ambeed | A687693-100g |
(1-Bromoethyl)benzene |
585-71-7 | 97% | 100g |
$147.0 | 2025-04-18 | |
| Ambeed | A687693-500g |
(1-Bromoethyl)benzene |
585-71-7 | 97% | 500g |
$671.0 | 2025-04-18 | |
| BAI LING WEI Technology Co., Ltd. | 239723-25G |
(1-Bromoethyl)benzene, 98% |
585-71-7 | 98% | 25G |
¥ 323 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 239723-100G |
(1-Bromoethyl)benzene, 98% |
585-71-7 | 98% | 100G |
¥ 843 | 2022-04-26 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD43501-5g |
(1-Bromoethyl)benzene |
585-71-7 | 97% | 5g |
¥56.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD43501-25g |
(1-Bromoethyl)benzene |
585-71-7 | 97% | 25g |
¥190.0 | 2024-04-18 |
(1-Bromoethyl)benzene Suppliers
(1-Bromoethyl)benzene Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on (1-Bromoethyl)benzene
Chemical Profile of (1-Bromoethyl)benzene (CAS No. 585-71-7)
(1-Bromoethyl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 585-71-7, is an organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. This compound, featuring a benzene ring substituted with a 1-bromoethyl side chain, presents a unique framework that makes it valuable in synthetic chemistry, particularly in the development of more complex molecules.
The molecular structure of (1-Bromoethyl)benzene consists of a phenyl ring connected to an ethyl group where one hydrogen atom is replaced by a bromine atom. This substitution pattern imparts reactivity that is useful in various synthetic pathways, enabling the formation of carbon-carbon bonds and the introduction of additional functional groups. The presence of the bromine atom on the ethyl side chain makes this compound a valuable intermediate in organic synthesis, facilitating nucleophilic substitution reactions that are pivotal in constructing biologically active molecules.
In recent years, (1-Bromoethyl)benzene has been explored for its utility in pharmaceutical synthesis. Its structural motif is reminiscent of many bioactive compounds, where aromatic rings are linked to alkyl chains with halogen substituents. Such structural features are often found in drugs targeting neurological disorders, cancer therapies, and antimicrobial agents. The ability to modify the benzene ring and the ethyl side chain allows chemists to fine-tune the electronic and steric properties of the molecule, which can influence its biological activity.
One of the most compelling aspects of (1-Bromoethyl)benzene is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel derivatives with enhanced binding affinity and selectivity for specific biological targets. For instance, studies have shown that derivatives of (1-Bromoethyl)benzene can be incorporated into molecules that interact with enzymes and receptors involved in inflammatory responses. By leveraging the reactivity of the bromine atom, scientists can introduce further functional groups that modulate the pharmacological profile of these derivatives.
The bromine substituent in (1-Bromoethyl)benzene also makes it a candidate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing biaryl structures found in many pharmaceuticals. These reactions allow for the formation of carbon-carbon bonds under mild conditions, making them attractive for large-scale synthesis. The benzene ring itself can be further functionalized through electrophilic aromatic substitution reactions, expanding the toolkit available for medicinal chemists.
Recent advancements in computational chemistry have also highlighted the potential of (1-Bromoethyl)benzene as a building block for drug discovery. Molecular modeling studies suggest that derivatives of this compound can exhibit favorable interactions with biological targets due to their rigid aromatic core and flexible alkyl side chain. These studies predict that certain analogs may show improved solubility and metabolic stability, key factors in drug development.
In addition to its pharmaceutical applications, (1-Bromoethyl)benzene has found utility in materials science. Its ability to undergo polymerization or copolymerization with other monomers allows for the creation of specialized polymers with tailored properties. These materials can be engineered for use in coatings, adhesives, or even as components in electronic devices. The bromine atom provides a site for further chemical modification, enabling the integration of functional groups that enhance material performance.
The synthesis of (1-Bromoethyl)benzene itself is well-documented and can be achieved through several routes. One common method involves the bromination of ethylbenzene using bromine or N-bromosuccinimide (NBS). This reaction typically proceeds under controlled conditions to ensure high regioselectivity, yielding primarily the desired product with minimal byproducts. Alternative synthetic pathways include metal-catalyzed cross-coupling reactions starting from halogenated precursors.
Handling (1-Bromoethyl)benzene requires adherence to standard laboratory practices due to its reactivity and potential health hazards associated with organic solvents and brominated compounds. Proper ventilation, personal protective equipment (PPE), and safety protocols are essential when working with this substance. Storage conditions should also be carefully considered to prevent degradation or unintended reactions.
The safety profile of (1-Bromoethyl)benzene has been evaluated through toxicological studies conducted on related compounds. While specific data on this compound may be limited compared to more widely studied chemicals, general guidelines suggest that exposure should be minimized through proper handling procedures. Inhalation or dermal contact should be avoided whenever possible.
In conclusion,(1-Bromoethyl)benzene (CAS No. 585-71-7) is a versatile intermediate with significant applications in pharmaceutical synthesis and materials science. Its unique structural features enable chemists to develop novel molecules with tailored biological activities and material properties. As research continues to uncover new synthetic strategies and applications,(1-Bromoethyl)benzene is poised to remain an important compound in both academic and industrial settings.
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